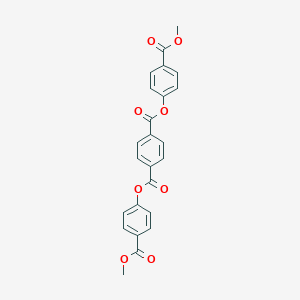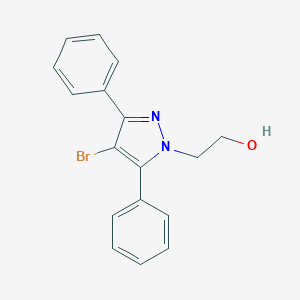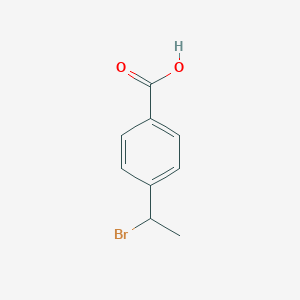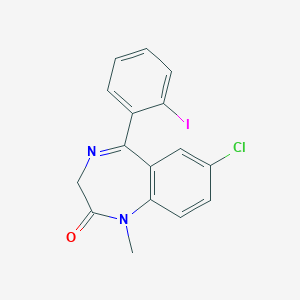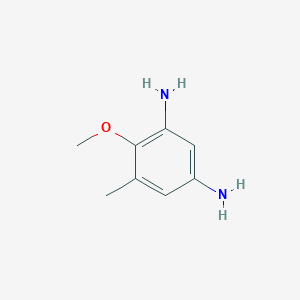
4-Methoxy-5-methylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-5-methylbenzene-1,3-diamine, also known as 3,4-Dimethoxy-2-methylbenzene-1,3-diamine, is a chemical compound that is widely used in scientific research. It is a diamine derivative of benzene, which has several applications in the field of chemistry and biology.
Wirkmechanismus
The mechanism of action of 4-Methoxy-5-methylbenzene-1,3-diamine is not well understood. However, it is believed to act as a nucleophile and undergo nucleophilic substitution reactions with electrophiles. It is also known to form stable complexes with metal ions, which can be used for various applications in catalysis and materials science.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Methoxy-5-methylbenzene-1,3-diamine. However, it has been reported to exhibit antimicrobial and antifungal activity, which makes it a potential candidate for the development of new antibiotics and antifungal agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Methoxy-5-methylbenzene-1,3-diamine is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods without significant degradation. However, its low solubility in water and other common solvents can be a limitation for some applications.
Zukünftige Richtungen
There are several future directions for the use of 4-Methoxy-5-methylbenzene-1,3-diamine in scientific research. One of the main areas of interest is its potential use as a ligand in coordination chemistry and the preparation of metal complexes. Additionally, its antimicrobial and antifungal properties make it a potential candidate for the development of new antibiotics and antifungal agents. Further studies are needed to investigate its mechanism of action and potential applications in various fields of chemistry and biology.
Synthesemethoden
The synthesis of 4-Methoxy-5-methylbenzene-1,3-diamine involves the reaction between 4-Methoxy-2-nitroaniline and 2-Methylbenzenamine in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction takes place under mild conditions and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5-methylbenzene-1,3-diamine has several applications in scientific research. It is widely used as a starting material for the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used as a reagent in organic reactions such as the synthesis of heterocyclic compounds. Additionally, it is used as a ligand in coordination chemistry and in the preparation of metal complexes.
Eigenschaften
CAS-Nummer |
115423-85-3 |
|---|---|
Produktname |
4-Methoxy-5-methylbenzene-1,3-diamine |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-methoxy-5-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,9-10H2,1-2H3 |
InChI-Schlüssel |
WERSDZKEJFOKJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)N)N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)N)N |
Synonyme |
1,3-Benzenediamine, 4-methoxy-5-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



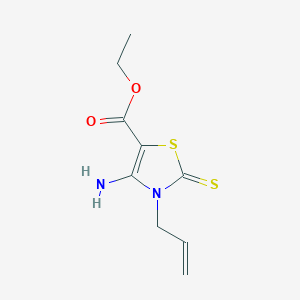
![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)
![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
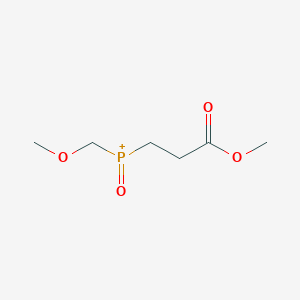
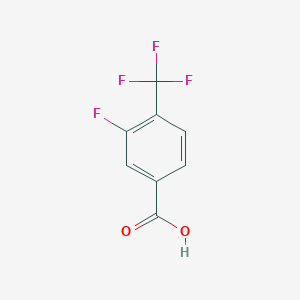
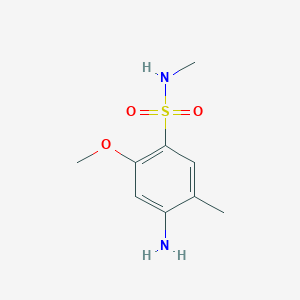
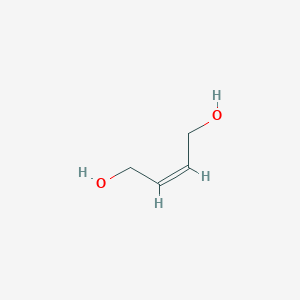
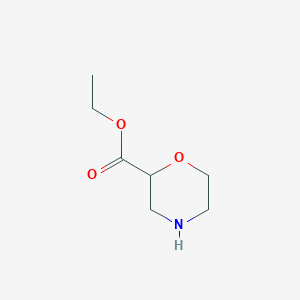
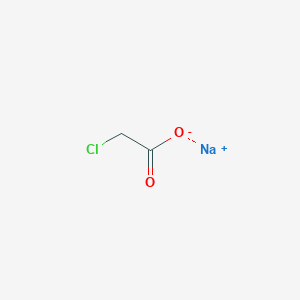
![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)
